molecular formula C28H35FN2O5 B12108510 Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate

Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate

Cat. No.: B12108510
M. Wt: 498.6 g/mol
InChI Key: RCAQDMFSQRPAGC-UHFFFAOYSA-N
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Description

This compound is a highly substituted imidazolidine derivative featuring a tert-butyl carbamate group, a fluorinated aromatic system, and a phenylmethoxy substituent.

Properties

IUPAC Name

tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35FN2O5/c1-27(2,3)25-30(7)24(33)22(31(25)26(34)36-28(4,5)6)14-19-13-20(16-32)23(15-21(19)29)35-17-18-11-9-8-10-12-18/h8-13,15-16,22,25H,14,17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAQDMFSQRPAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)C(N1C(=O)OC(C)(C)C)CC2=CC(=C(C=C2F)OCC3=CC=CC=C3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with imidazolidine structures can exhibit anticancer properties. The presence of the fluorinated phenyl group in this compound may enhance its bioactivity against specific cancer cell lines by interacting with cellular targets involved in proliferation and apoptosis .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Studies have shown that similar imidazolidine derivatives possess significant antibacterial and antifungal properties, making this compound a candidate for further investigation in drug development against resistant strains of bacteria and fungi .
  • Anti-inflammatory Effects : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines .

Material Science Applications

  • Polymer Synthesis : The tert-butyl group can serve as a protective group in polymer chemistry, facilitating the synthesis of novel polymers with tailored properties. This compound may be utilized in creating materials with specific thermal and mechanical characteristics .
  • Nanotechnology : Due to its unique molecular structure, this compound could be integrated into nanomaterials for applications in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents .

Organic Synthesis Applications

  • Synthetic Intermediates : This compound can act as a versatile intermediate in organic synthesis, enabling the formation of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions .
  • Catalysis : The imidazolidine framework has potential applications in catalysis, particularly in asymmetric synthesis where it could serve as a chiral catalyst or ligand, facilitating enantioselective reactions .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of imidazolidine derivatives similar to tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate. The results indicated that these compounds effectively inhibited the growth of specific cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Properties

In a research article from Antimicrobial Agents and Chemotherapy, researchers synthesized a series of imidazolidine derivatives and evaluated their antimicrobial activity against various pathogens. The findings revealed promising results for compounds with structural similarities, suggesting that this compound could also exhibit significant antimicrobial effects.

Mechanism of Action

The mechanism of action of Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural motifs with other tert-butyl-protected heterocycles and fluorinated aromatic systems. For example:

  • Example 74 (): Tert-butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate. Similarities: Both compounds incorporate tert-butyl carbamate groups and fluorinated aromatic rings. Differences: Example 74 has a pyrazolo[3,4-d]pyrimidine core fused to a chromen-4-one system, whereas the target compound features an imidazolidine ring. This difference in core structure likely alters biological target specificity (e.g., kinase vs. topoisomerase inhibition) .
  • Example 75 (): 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one. Similarities: Shared fluorophenyl and heterocyclic motifs. Differences: Example 75 lacks the tert-butyl carbamate group but includes a thiazole substituent, which may enhance metabolic stability compared to the target compound’s formyl group .

Physical and Spectroscopic Properties

Property Target Compound Example 74 () Example 75 ()
Melting Point Not reported 163–166°C 252–255°C
Mass Spectrometry (MS) Not reported 615.7 (M⁺+1) Not explicitly stated
Core Structure Imidazolidine Pyrazolo[3,4-d]pyrimidine-chromen Pyrazolo[3,4-d]pyrimidine-chromen

Biological Activity

Tert-butyl 2-tert-butyl-5-[(2-fluoro-5-formyl-4-phenylmethoxyphenyl)methyl]-3-methyl-4-oxoimidazolidine-1-carboxylate is a complex organic compound with potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The compound's IUPAC name indicates a complex arrangement of functional groups, including tert-butyl, fluoro, formyl, and imidazolidine moieties. Its molecular formula is C28H35FN2O5C_{28}H_{35}FN_2O_5 with a molecular weight of approximately 498.6 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The presence of the imidazolidine ring suggests potential enzyme inhibition or receptor modulation, which could lead to various pharmacological effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies on imidazolidine derivatives have shown their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Anti-inflammatory Effects

Another area of interest is the compound's potential anti-inflammatory activity. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that this compound may also possess anti-inflammatory properties .

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. A study involving similar phenolic compounds demonstrated significant antibacterial activity against various strains, indicating that the presence of the phenylmethoxy group might enhance such effects .

Case Studies

  • Anticancer Activity : In vitro studies on related compounds showed that they effectively inhibited the growth of breast and colon cancer cell lines. The mechanism was attributed to cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Research : A study conducted on imidazolidine derivatives revealed that they significantly reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Testing : Compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation markers
AntimicrobialInhibits growth of bacteria

Q & A

Q. What are the key structural features of the compound, and how do they influence its reactivity?

The compound contains a tert-butyl carbamate group, a fluorinated aromatic ring, a formyl group, and a phenylmethoxy substituent. These groups contribute to steric hindrance (tert-butyl), electronic modulation (fluoro and formyl), and potential π-π interactions (phenylmethoxy). The imidazolidine core may act as a scaffold for hydrogen bonding or enzymatic interactions. Substituent positioning, such as the fluoro group at C2 and formyl at C5, can direct electrophilic substitution or influence solubility .

Q. What synthetic routes are commonly employed for synthesizing this compound?

A multi-step approach is typical:

  • Step 1: Protection of amines or hydroxyl groups using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, in THF) .
  • Step 2: Coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to introduce the fluorophenyl and phenylmethoxy moieties .
  • Step 3: Formylation via Vilsmeier-Haack reaction or oxidation of a methyl group to aldehyde .
  • Step 4: Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • LC/MS: High-resolution mass spectrometry to verify molecular weight and fragmentation patterns (e.g., [M+H]+ ion analysis) .
  • IR Spectroscopy: Detection of carbonyl (C=O) and carbamate (N-C=O) stretches .
  • TLC: Monitoring reaction progress using silica plates and UV visualization .

Q. How does the trifluoromethyl group (if present) affect the compound’s properties?

While the compound lacks a trifluoromethyl group, analogous studies show that such groups enhance lipophilicity, metabolic stability, and electron-withdrawing effects. This can alter binding affinities in biological assays .

Q. What are the documented challenges in purifying this compound?

  • Solubility Issues: The tert-butyl groups and aromatic rings reduce solubility in polar solvents. Use dichloromethane/hexane mixtures for recrystallization .
  • Byproduct Formation: Monitor for Boc-deprotection side products using LC/MS and optimize reaction pH (neutral to slightly acidic) .

Advanced Questions

Q. How can researchers optimize reaction yields for this compound under varying conditions?

  • Design of Experiments (DoE): Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, THF/water mixtures may improve coupling efficiency .
  • Flow Chemistry: Continuous-flow systems enhance reproducibility and reduce side reactions in multi-step syntheses .

Q. What strategies address conflicting data in biological activity assays involving this compound?

  • Reproducibility Checks: Verify assay conditions (pH, temperature, solvent DMSO% ≤0.1%) .
  • Structural Analog Comparison: Test analogs (e.g., replacing phenylmethoxy with morpholine) to isolate activity contributors .

Q. How can the compound’s interaction with biological targets be evaluated?

  • Molecular Docking: Use software (AutoDock Vina) to predict binding modes with enzymes like cytochrome P450 .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to immobilized receptors .

Q. What are the implications of stereochemical outcomes in the synthesis of this compound?

The imidazolidine core may have chiral centers. Use chiral HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Evans oxazaborolidine) to resolve enantiomers. Incorrect stereochemistry can lead to reduced bioactivity .

Q. How can derivatives of this compound be designed to enhance pharmacological properties?

  • Computational Modeling: Density Functional Theory (DFT) to predict electron distribution and reactive sites .
  • Substituent Screening: Replace the formyl group with bioisosteres (e.g., nitro or cyano) to improve metabolic stability .

Methodological Tables

Table 1: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low solubilityUse trifluoroethanol as co-solvent
Boc-deprotectionOptimize TFA concentration (20-50% in DCM)
Byproduct formationAdd scavengers (e.g., triethylsilane) during workup

Table 2: Key Characterization Data for Analogous Compounds

Compound FeatureAnalytical MethodObserved DataReference
tert-butyl carbamate¹³C NMRδ 155 ppm (C=O)
Fluorophenyl ring¹⁹F NMRδ -110 to -115 ppm
Formyl groupIR~1700 cm⁻¹ (C=O stretch)

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